molecular formula C21H23N5O2 B2741351 (E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 946361-07-5

(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2741351
CAS No.: 946361-07-5
M. Wt: 377.448
InChI Key: QYEKEXVMPJANQD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis and Properties of Mesoionic Compounds

Mesoionic compounds, including imidazo[2,1-f]purine derivatives, are of significant interest due to their unique chemical properties and potential biological activities. Coburn and Taylor (1982) explored the synthesis and properties of mesoionic purinone analogs, highlighting the chemical versatility and potential for further chemical modifications of such compounds Coburn & Taylor, 1982.

Antidepressant and Anxiolytic-like Activities

Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones and evaluated their affinity for serotoninergic and dopaminergic receptors. Their study found that certain derivatives exhibited potential antidepressant and anxiolytic-like activities, suggesting the therapeutic potential of imidazo[2,1-f]purine derivatives in treating mood disorders Zagórska et al., 2015.

Receptor Affinity and Enzyme Inhibition

Further research by Zagórska et al. (2016) on octahydro- and dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines showed that these compounds had significant binding affinities for serotonin and dopamine receptors, as well as inhibitory potencies for certain phosphodiesterases. This suggests their potential as hybrid ligands for pharmacological applications Zagórska et al., 2016.

DNA Damage Repair

Chetsanga and Lindahl (1979) discussed the role of DNA glycosylases in repairing damaged DNA, specifically focusing on the removal of purines whose imidazole rings have been opened. This study highlights the importance of understanding the chemical reactions involving purines for developing strategies to repair DNA damage Chetsanga & Lindahl, 1979.

Properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-4-5-12-25-19(27)17-18(23(3)21(25)28)22-20-24(15(2)14-26(17)20)13-11-16-9-7-6-8-10-16/h4-10,14H,11-13H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEKEXVMPJANQD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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